molecular formula C23H25ClFN5 B606578 Cdk9-IN-2 CAS No. 1263369-28-3

Cdk9-IN-2

Cat. No.: B606578
CAS No.: 1263369-28-3
M. Wt: 425.9 g/mol
InChI Key: XKHXPTSUVPZYDW-UHFFFAOYSA-N
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Description

CDK9-IN-2 is a specific inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9 plays a crucial role in the transcriptional elongation of genes essential for cell survival and proliferation. Dysregulation of CDK9 activity has been implicated in various cancers, making it a valuable target for anticancer therapies .

Scientific Research Applications

CDK9-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the role of CDK9 in various biochemical pathways.

    Biology: Employed in research to understand the regulation of gene transcription and cell cycle progression.

    Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated CDK9 activity.

    Industry: Utilized in the development of new drugs targeting CDK9 and related pathways

Mechanism of Action

The mechanism of action of CDK9 inhibitors like Cdk9-IN-2 is consistent with potent inhibition of CDK9-mediated transcription . This results in decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .

Future Directions

The future of CDK9 inhibition would likely involve combining CDK9 inhibitors with inhibitors like those against BRD4, SEC, MYC, MCL-1 and HSP90 . The inhibition of CDK9’s activity holds the potential to be a highly effective anti-cancer therapeutic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK9-IN-2 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the large-scale synthesis of pharmaceutical compounds. This includes optimizing reaction conditions for high yield and purity, as well as implementing quality control measures to ensure consistency and safety. Techniques such as crystallization, chromatography, and spectroscopy are commonly used in the purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

CDK9-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Comparison with Similar Compounds

CDK9-IN-2 is compared with other CDK9 inhibitors such as:

This compound is unique in its high selectivity for CDK9, making it a valuable tool for studying CDK9-specific pathways and developing targeted therapies.

Properties

IUPAC Name

4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHXPTSUVPZYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678789
Record name N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263369-28-3
Record name N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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